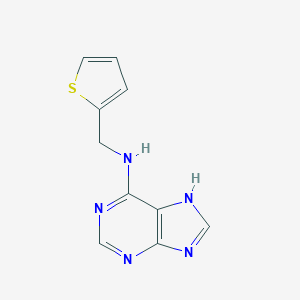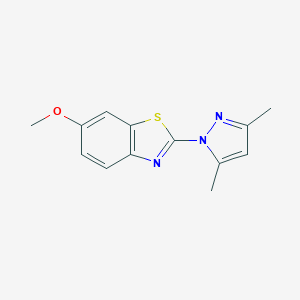![molecular formula C12H11N5 B184422 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 723740-97-4](/img/structure/B184422.png)
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time with good-to-excellent yields . Another method utilizes a dicationic molten salt based on Tropine as an active catalyst, which facilitates the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be adapted for large-scale production, ensuring high yields and environmentally friendly processes. The scalability and functional group tolerance of these methods make them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another member of the triazolopyrimidine family, known for its biological activities and synthetic versatility.
Pyrido[2,3-d]pyrimidine: A structurally related compound with notable pharmacological and therapeutic roles.
Uniqueness
5,7-Dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its specific substitution pattern and the presence of a pyridine ring, which imparts unique chemical and biological properties. Its ability to act as a multi-target inhibitor (e.g., JAK1, JAK2) and its applications in diverse fields highlight its significance in scientific research and industry.
Properties
CAS No. |
723740-97-4 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
InChI Key |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)


![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)



